2,4-Thiazolidindione-5-carboxaldehyde

CAS No.:

Cat. No.: VC14050527

Molecular Formula: C4H3NO3S

Molecular Weight: 145.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3NO3S |

|---|---|

| Molecular Weight | 145.14 g/mol |

| IUPAC Name | 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C4H3NO3S/c6-1-2-3(7)5-4(8)9-2/h1-2H,(H,5,7,8) |

| Standard InChI Key | WIEPQBBDBKIASH-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)C1C(=O)NC(=O)S1 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

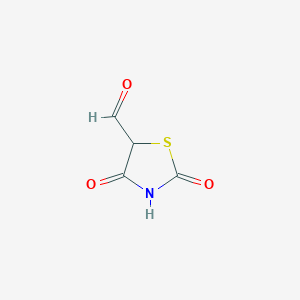

2,4-Thiazolidindione-5-carboxaldehyde (IUPAC name: 2,4-dioxo-1,3-thiazolidine-5-carbaldehyde) is a five-membered sulfur-containing heterocycle with molecular formula C₄H₃NO₃S and a molecular weight of 145.14 g/mol . Its structure features:

-

A thiazolidine ring with carbonyl groups at positions 2 and 4.

-

A formyl (-CHO) substituent at position 5.

-

Two hydrogen-bond acceptor sites (C=O groups) and one hydrogen-bond donor (NH group) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃NO₃S |

| Molecular Weight | 145.14 g/mol |

| SMILES | C(=O)C1C(=O)NC(=O)S1 |

| InChI Key | WIEPQBBDBKIASH-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis and Structural Elucidation

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation, a method widely used for introducing arylidene or aldehyde groups to the thiazolidinedione core . A representative protocol involves:

-

Reacting thiazolidine-2,4-dione with an aldehyde precursor in ethanol under reflux.

-

Using piperidine as a catalyst to facilitate dehydration.

-

Isolating the product via acid precipitation and recrystallization .

For 2,4-thiazolidindione-5-carboxaldehyde, the aldehyde group is introduced directly at position 5, as confirmed by:

-

Infrared Spectroscopy: Strong absorption bands at 1730–1670 cm⁻¹ (C=O stretching) and 1566 cm⁻¹ (C=C) .

-

NMR Spectroscopy:

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

While experimental data for the carboxaldehyde derivative are scarce, analogs suggest:

-

Water Solubility: Moderate (10–50 µg/mL), influenced by the polar aldehyde group .

-

LogP: Estimated at 0.8–1.2, indicating balanced hydrophilicity and lipophilicity .

ADME Profiling (In Silico Predictions)

Computational models using SwissADME predict:

-

Gastrointestinal Absorption: High (>80%) due to moderate molecular weight and hydrogen-bonding capacity .

-

Blood-Brain Barrier Permeation: Unlikely (logBB < -1), minimizing CNS-related side effects .

-

CYP Inhibition: Potential inhibition of CYP2C9 and CYP2C19 isoforms, necessitating drug interaction studies .

Table 2: Predicted ADME Parameters

| Parameter | Value |

|---|---|

| Molecular Weight | 145.14 g/mol |

| Rotatable Bonds | 2 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 1 |

| GI Absorption | High |

| BBB Permeation | No |

| CYP2C9 Inhibition | Probable |

Biological Applications and Mechanisms

Antimicrobial Activity

Thiazolidinedione derivatives with 5-arylidene substituents exhibit potent activity against Gram-positive bacteria (MIC: 2–16 µg/mL) . The aldehyde group may enhance membrane permeability by reacting with bacterial surface proteins, though direct evidence for 2,4-thiazolidindione-5-carboxaldehyde remains unpublished .

Anticancer Activity

Preliminary in silico data indicate:

-

Inhibition of protein tyrosine phosphatase 1B (PTP1B), a target in breast and prostate cancers .

-

Induction of apoptosis via ROS-mediated pathways, observed in thiazolidinedione derivatives with electron-withdrawing substituents .

Challenges and Future Directions

Stability Considerations

The aldehyde group’s reactivity poses synthesis and storage challenges:

-

Prone to oxidation, requiring inert atmospheres during handling.

-

May form hydrates or hemiacetals in aqueous media, altering bioavailability .

Synthetic Optimization

Emerging strategies include:

-

Microwave-Assisted Synthesis: Reducing reaction times from 8–9 hours to <1 hour .

-

Enzymatic Catalysis: Using lipases to improve stereoselectivity and yields .

Target Validation

Future studies should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume